Elevated Lipophilicity (XLogP 7.8) versus Shorter-Chain and Para-Amino Analogs
Methyl 2-((2-methylundecyl)amino)benzoate exhibits an XLogP3-AA value of 7.8, indicating high lipophilicity [1]. This is substantially higher than the logP values reported for methyl anthranilate (1.88–2.04) [2], 2‑ethylhexyl 4‑aminobenzoate (4.22) , and octinoxate (5.49) [3]. The pronounced difference stems from the long, branched 2‑methylundecyl chain, which enhances partitioning into non‑polar phases.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / logP) |
|---|---|
| Target Compound Data | 7.8 (XLogP3-AA) |
| Comparator Or Baseline | Methyl anthranilate: 1.88–2.04; 2‑Ethylhexyl 4‑aminobenzoate: 4.22; Octinoxate: 5.49 |
| Quantified Difference | Target is 3.6–5.9 log units higher than comparators |
| Conditions | Computed using PubChem XLogP3 algorithm (target) and reported experimental/logP values for comparators |
Why This Matters
Higher lipophilicity translates to improved solubility in oils and non‑polar solvents, making this compound a more suitable candidate for formulations requiring water‑resistance or compatibility with hydrophobic polymers.
- [1] PubChem. (2025). Compound Summary: Methyl 2-[(2-methylundecyl)amino]benzoate. CID 3023986. View Source
- [2] The Good Scents Company. (2016). Methyl anthranilate (CAS 134-20-3). View Source
- [3] SIELC. (2018). Octinoxate (CAS 5466-77-3). View Source
